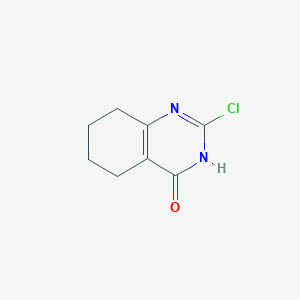

2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Description

2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS: 178308-51-5) is a bicyclic heterocyclic compound featuring a quinazolinone core with a partially saturated cyclohexene ring and a chlorine substituent at the 2-position. The tetrahydroquinazolinone scaffold is notable for its planar aromatic system and hydrogen-bonding capabilities due to the ketone oxygen at position 2. This compound is synthesized via modular strategies, such as coupling thiobutanoic acid derivatives with substituted anilines or benzimidazoles . Its structural framework makes it a versatile intermediate in medicinal chemistry, particularly for targeting enzymes like matrix metalloproteinases (MMPs) .

Properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIERYUHZPPRHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₈H₉ClN₂O

- Molecular Weight : 184.62 g/mol

- Structure : The compound features a chloro substituent and a tetrahydroquinazolinone core, which is critical for its biological activity.

Biological Activities

The biological activities of this compound include:

- Antiviral Activity : Recent studies have indicated that derivatives of quinazolinones exhibit significant antiviral properties. For instance, compounds similar to this compound were shown to inhibit viruses such as coxsackievirus B and enteroviruses with IC₅₀ values in the low micromolar range (22.0 ± 2.6 µM) .

- Anticancer Potential : Research has identified quinazolinone derivatives as potent inhibitors of tankyrases, which are implicated in cancer progression. The compound's structure allows it to interact with the enzyme's active site effectively .

- Anti-inflammatory Effects : Some studies suggest that similar compounds have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes involved in viral replication and cancer cell proliferation.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing cellular signaling pathways related to inflammation and tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antiviral | Coxsackievirus B | 22.0 ± 2.6 | |

| Anticancer | Tankyrase Inhibition | Potent | |

| Anti-inflammatory | Pro-inflammatory Cytokines | Varies |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step procedures that can yield various derivatives with enhanced biological activity. For example:

- Starting Materials : Common precursors include amines and carbonyl compounds.

- Reactions : Key reactions include cyclization and halogenation steps that introduce the chloro group.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of 2-Chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one as an inhibitor of human topoisomerase II (topoII), an enzyme that plays a critical role in DNA replication and is a validated target for anticancer therapies. The compound has been shown to inhibit topoII function without acting as a poison that enhances DNA cleavage, which is a common mechanism associated with secondary leukemias from existing topoII-targeted drugs .

Case Study: Inhibition of Topoisomerase II

A study identified a lead compound derived from this class with an IC50 value of 2 μM for inhibiting DNA relaxation, demonstrating potent antiproliferative activity against various cancer cell lines, particularly G-361 melanoma cells. The compound also exhibited favorable pharmacokinetic properties, including metabolic stability and brain penetration .

Synthesis of Novel Derivatives

The synthesis of derivatives of this compound has been explored to enhance its biological activity. Researchers have utilized α-aminoamidines in reactions with bis-benzylidene compounds to create novel tetrahydroquinazoline derivatives . These synthetic efforts aim to optimize the pharmacological profile of the original compound.

Synthesis Methodology

- General Procedure : The synthesis typically involves heating a mixture of α-aminoamidines and diarylidencyclohexanones in pyridine at elevated temperatures followed by purification steps using methanol.

- Outcome : This approach has yielded several new compounds with varying biological activities that warrant further investigation.

Other Therapeutic Applications

Beyond its antitumor properties, this compound may have implications in other therapeutic areas due to its structural versatility. Its derivatives are being investigated for potential applications in:

- Antimicrobial Agents : Compounds based on the tetrahydroquinazoline scaffold have shown promise as antimicrobial agents.

- Neurological Disorders : Given the ability of some derivatives to penetrate the blood-brain barrier, there is potential for applications in treating neurological conditions.

Comparison with Similar Compounds

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 210539-05-2)

2-Chloro-7-methoxyquinazolin-4(3H)-one (CAS: 20197-98-2)

Antioxidant Activity of Quinazolinone Derivatives

- 2-Thioxobenzo[g]quinazoline (e.g., compound 13): Demonstrated radical scavenging due to the thione group .

- 2-Pentylquinazolin-4(3H)-one (compound 8): Exhibits lipid peroxidation inhibition, attributed to alkyl chain hydrophobicity .

Research Implications and Gaps

Preparation Methods

Chlorination Using Phosphorus Oxychloride

Reaction Conditions: The tetrahydroquinazolin-4(3H)-one derivative is treated with phosphorus oxychloride in an inert solvent such as chlorobenzene or toluene. The reaction is typically performed at reflux temperatures (around 80–130°C) for 5 to 48 hours, with 10 to 24 hours being preferred for optimal yields.

Base Usage: A base such as triethylamine, pyridine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added to neutralize the hydrochloric acid generated and promote the reaction.

Mechanism: POCl3 acts as a chlorinating agent converting the 2-hydroxy or 2-oxo group of the tetrahydroquinazolinone to the corresponding 2-chloro derivative.

Outcome: This step yields this compound as a crystalline solid, which can be isolated by filtration and purified by recrystallization.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|

| 1 | Tetrahydroquinazolin-4(3H)-one + POCl3, base (e.g., triethylamine), reflux in chlorobenzene | This compound | Typically 70–85% yield; solid product, mp ~244-248°C |

Detailed Experimental Example

Based on the synthesis reported in the literature:

Starting Material: 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one derivative.

Procedure: The starting material (e.g., 5 g, 0.022 mol) is dissolved in an inert solvent such as morpholine or chlorobenzene. POCl3 (approximately 1.5 equivalents) is added dropwise at ambient temperature. The mixture is stirred for 5 hours and then heated to reflux (~100°C) for an additional 3 hours.

Workup: After completion (monitored by TLC), the reaction mixture is cooled to 0°C and acidified to pH 5 with acetic acid to precipitate the product.

Isolation: The solid is filtered and dried under vacuum to yield this compound as a pale yellow crystalline solid.

Characterization: Melting point around 244-248°C; confirmed by ^1H NMR and LCMS (ESI) showing molecular ion peak consistent with the chlorinated product.

Alternative Preparation Routes and Considerations

Use of Other Chlorinating Agents: Phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) can also be employed, but POCl3 is preferred due to milder reaction conditions and better control.

Bases: Besides triethylamine, pyridine and DBU have been successfully used to facilitate the chlorination step.

Solvents: Inert solvents such as chlorobenzene, toluene, or ethers like dioxane are suitable for this reaction.

Purification: The intermediate and final products often crystallize well, allowing purification by recrystallization without chromatography, which is advantageous for industrial scale-up.

Summary Table of Preparation Parameters

| Parameter | Preferred Option(s) | Range/Notes |

|---|---|---|

| Chlorinating Agent | Phosphorus oxychloride (POCl3) | 1.0–1.5 equivalents |

| Base | Triethylamine, Pyridine, DBU | 1.0–2.0 equivalents |

| Solvent | Chlorobenzene, Toluene, Dioxane | Inert, aprotic |

| Temperature | Reflux (80–130°C) | 5–48 hours, preferably 10–24 hours |

| Workup | Acidification with Acetic Acid (pH ~5) | Precipitation of product |

| Purification | Recrystallization | No chromatography needed |

| Yield | 70–85% | High purity crystalline solid |

| Product Characteristics | Pale yellow solid, mp ~244-248°C | Confirmed by NMR and LCMS |

Research Findings and Industrial Relevance

The chlorination step is crucial for further functionalization of the quinazoline scaffold, enabling nucleophilic substitution reactions to introduce various pharmacophores.

The use of POCl3 with bases like DBU or triethylamine in inert solvents provides a robust, scalable method with high yields and purity.

Crystallization-based purification enhances the feasibility of industrial application, reducing reliance on chromatography.

The described method aligns with patented processes for dihydroquinazoline derivatives, confirming its reliability and reproducibility in research and manufacturing contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5,6,7,8-tetrahydroquinazolin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of tetrahydroquinazolinone can be prepared by reacting 4-chlorobenzaldehyde with methyl thioacetate under reflux in ethanol, followed by hydrogenation with 2,3-diazetidinone . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in multi-step syntheses .

- Temperature control : Maintaining 60–80°C during cyclization prevents byproduct formation .

- Catalyst use : Acidic or basic catalysts (e.g., HCl or NaHCO₃) improve yields in ring-closing steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Aromatic protons in the quinazolinone core appear as multiplet signals at δ 7.0–8.3 ppm, while the tetrahydro ring protons resonate as complex multiplets between δ 2.5–4.5 ppm .

- IR spectroscopy : Key peaks include C=O stretching (~1680–1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 337–341 for chlorinated derivatives) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. How can researchers assess the compound’s stability under varying laboratory conditions?

- Methodological Answer : Stability studies should include:

- Thermal analysis : TGA/DSC to determine decomposition temperatures (typically >200°C for similar quinazolinones) .

- pH-dependent stability : Test solubility and degradation in buffered solutions (pH 2–12) via HPLC monitoring over 24–72 hours .

- Light sensitivity : UV-Vis spectroscopy to detect photodegradation products under accelerated light exposure .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Strategies include:

- Recrystallization : Use mixed solvents (e.g., ethanol-chloroform, 3:1) to isolate pure crystalline forms .

- Analytical cross-validation : Compare XRD patterns with computational models (e.g., DFT-optimized structures) to confirm crystallinity .

- Impurity profiling : LC-MS to identify byproducts (e.g., unreacted intermediates or oxidation derivatives) .

Q. What strategies improve yield in multi-step syntheses of functionalized tetrahydroquinazolinone derivatives?

- Methodological Answer : Advanced optimization involves:

- Stepwise purification : Use flash chromatography after each synthetic step (e.g., silica gel, hexane/EtOAc gradient) to isolate intermediates .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) for steps like amide coupling .

- Protecting groups : Temporarily block reactive sites (e.g., using Boc groups for amines) to prevent side reactions during chlorination .

Q. How does the position of chlorination influence the compound’s reactivity in further functionalization?

- Methodological Answer : The chlorine atom at C2 directs electrophilic substitution to the para position. Experimental approaches include:

- Computational modeling : DFT calculations (e.g., using Gaussian) to map electron density and predict reactivity .

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at C5/C6 positions, facilitated by Pd(PPh₃)₄ catalysts .

- SAR studies : Compare IC₅₀ values of C2-chlorinated vs. C4-chlorinated analogs in enzyme inhibition assays .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer : Prioritize target-specific assays:

- Kinase inhibition : Screen against EGFR or VEGFR-2 using ADP-Glo™ kinase assays, with IC₅₀ calculations via dose-response curves .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with EC₅₀ values determined after 48-hour exposure .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.